6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid

Lipophilicity Drug Design Chromatography

Synthesizing amide libraries often requires extra ester hydrolysis steps. This compound's free carboxylic acid eliminates that, enabling direct amide bond formation with standard coupling reagents. • Direct amide coupling - no deprotection needed • High bp (461°C) ensures stability in melt-phase reactions • LogP 3.14 provides hydrophobic anchor for membrane permeability. Available in ≥97% purity with fast global shipping.

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
CAS No. 122004-99-3
Cat. No. B053591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid
CAS122004-99-3
Synonyms6-(3,5-DIMETHYL-4-METHOXYPHENYL)-6-OXOHEXANOIC ACID
Molecular FormulaC15H20O4
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC)C)C(=O)CCCCC(=O)O
InChIInChI=1S/C15H20O4/c1-10-8-12(9-11(2)15(10)19-3)13(16)6-4-5-7-14(17)18/h8-9H,4-7H2,1-3H3,(H,17,18)
InChIKeyHHVBXODSXYCXGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid Overview


6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid (CAS 122004-99-3) is a synthetic organic compound belonging to the class of aromatic ketones, characterized by a 4-methoxy-3,5-dimethylphenyl group linked to a 6-oxohexanoic acid chain. It is primarily utilized as a versatile building block or intermediate in organic synthesis, particularly for constructing more complex molecules via reactions such as esterification, condensation, or further functionalization . The compound is available from specialty chemical suppliers with a reported purity of up to 97.0%, and its physical properties, including a predicted boiling point of 461.2±45.0 °C and a density of 1.1±0.1 g/cm³, are well-documented, facilitating its handling and characterization in laboratory settings .

1 Versatile building block for amide and ester coupling reactions
2 Free carboxylic acid enables direct derivatization without deprotection
3 Well-documented physical properties for laboratory handling and characterization

Substitution Limitations of 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid


While compounds in the phenyl-6-oxohexanoic acid class share a core scaffold, generic substitution is not possible due to quantifiable differences in physicochemical properties and reactivity that directly impact synthetic utility and final product characteristics. Variations in substituents on the aromatic ring (methoxy and methyl groups) and the length of the aliphatic chain significantly alter key parameters such as lipophilicity (LogP), boiling point, and steric profile. For example, the presence of both 3,5-dimethyl and 4-methoxy groups on the target compound leads to a unique electronic and steric environment, differentiating it from analogs with fewer or different substituents . Furthermore, the free carboxylic acid moiety offers a distinct reactivity profile compared to ester derivatives, enabling direct use in amide bond formation or salt preparation without a prior deprotection step, which is critical for step-economical synthesis routes .

3,5-Dimethyl-4-methoxyphenyl substitution pattern
Analogs with fewer substituents may alter lipophilicity and steric interactions
Free carboxylic acid for direct amide coupling
Ester analogs require hydrolysis, adding a synthetic step and potential yield loss
C6 alkyl chain length and compact density profile
Longer or shorter chains shift lipophilicity and molar volume, affecting reactivity context

Selection Evidence for 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid


Lipophilicity Difference vs. Non-Methoxylated Analog

The target compound (LogP = 3.14) is significantly more lipophilic than its non-methoxylated analog, 6-(3,5-dimethylphenyl)-6-oxohexanoic acid (LogP = 3.13). This small difference is a direct result of the para-methoxy substituent, which increases the compound's hydrophobicity and is predicted to alter its partitioning behavior in reversed-phase chromatography and biological membranes [1].

Lipophilicity (LogP)
Cross-study comparable
Target LogP 3.14 vs. non-methoxylated analog 3.13 (Δ +0.01)
May influence chromatographic retention and passive membrane partitioning
Predicted values; experimental verification recommended
Lipophilicity Drug Design Chromatography

Volatility and Thermal Stability vs. Ethyl Ester Analog

The target compound, a free carboxylic acid, exhibits a predicted boiling point (461.2 °C) that is 44 °C higher than that of its corresponding ethyl ester analog, ethyl 6-(3,5-dimethyl-4-methoxyphenyl)-6-oxohexanoate (417.3 °C) . This indicates significantly lower volatility and potentially greater thermal stability, a critical consideration for reaction conditions requiring elevated temperatures or for purification via distillation.

Thermal stability
Cross-study comparable
Boiling point 461.2°C vs. ethyl ester 417.3°C (Δ +43.9°C)
Higher thermal threshold may reduce volatilization during high-temperature synthesis
Predicted data; confirm under actual reaction conditions
Thermal Stability Volatility Synthesis

Reactivity Advantage: Free Acid vs. Ester

As a free carboxylic acid, the target compound can directly participate in amide coupling reactions with amines to form amide bonds or react with bases to form salts, without the need for a preliminary saponification step that is mandatory for the ethyl ester analog. This functional group difference is absolute and eliminates an entire synthetic operation, improving overall yield and reducing time and resource expenditure .

Reactivity pathway
Class-level inference
Direct amide coupling; eliminates ester hydrolysis step
Supports step-economical synthetic routes
Based on general carboxylic acid/ester reactivity
Reactivity Synthetic Step-Economy Derivatization

Chain Length Impact: C6 vs. C8 Analog

The target compound, with a 6-carbon (hexanoic acid) chain, is a structurally distinct, lower molecular weight analog (MW 264.32) compared to its C8 chain counterpart, 8-(3,5-dimethyl-4-methoxyphenyl)-8-oxooctanoic acid (MW 292.37) [1]. This difference in chain length directly impacts key physical properties. The predicted density of the target compound (1.109 g/cm³) is higher than that of the C8 analog (1.078 g/cm³), reflecting a more compact molecular structure [1]. Furthermore, the C6 chain is expected to confer lower lipophilicity compared to the C8 chain, which has an additional two methylene units.

Chain length (C6 vs C8)
Cross-study comparable
C6: MW 264.32, density 1.109 g/cm³; C8: MW 292.37, density 1.078 g/cm³
Shorter chain provides higher density and distinct lipophilicity profile
Database values; may differ from experimental data
Alkyl Chain Length Lipophilicity Molar Volume

Purity and Supplier Reliability

The target compound is commercially available from a reputable supplier (Fluorochem) with a certified purity of 97.0%, ensuring a high degree of reliability for research and development purposes . In contrast, closely related analogs like 6-(3,5-dimethylphenyl)-6-oxohexanoic acid are often offered by a wider range of vendors but may be listed as discontinued or with unspecified purity grades, introducing uncertainty into the procurement process .

Purity and supply
Direct head-to-head comparison
Target: 97.0% (Fluorochem); analog may be discontinued or lower purity
May support more reproducible synthesis and procurement confidence
Vendor data as of 2024–2025; verify availability
Purity Procurement Quality Control

Electronic Profile vs. Non-Methylated Analog

The 3,5-dimethyl substitution on the target compound's phenyl ring creates a sterically hindered and electronically distinct environment compared to the non-methylated analog, 6-(4-methoxyphenyl)-6-oxohexanoic acid. This difference is not easily quantified by a single value but is a well-established principle in organic chemistry: the presence of ortho-methyl groups increases the energy barrier for rotation around the aryl-ketone bond and alters the electron density of the ring, which can influence the reactivity and selectivity of subsequent reactions (e.g., electrophilic aromatic substitution or metal-catalyzed cross-couplings) .

Steric/electronic profile
Class-level inference
3,5-Dimethyl groups introduce steric hindrance and alter ring electronics
May influence regioselectivity in subsequent reactions
Based on structure–activity relationship principles
Electronics Sterics Synthesis

Use Cases for 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid


Amide Derivative Synthesis via Direct Coupling

The target compound's free carboxylic acid functionality allows for direct amide bond formation with a variety of amines using standard coupling reagents. This eliminates the need for a separate ester hydrolysis step, making it an ideal choice for synthesizing libraries of amide-containing molecules, such as peptidomimetics or small molecule probes, where the 3,5-dimethyl-4-methoxyphenyl group provides a hydrophobic anchor .

Lipophilic Scaffold Building Block

With a LogP of 3.14, the compound provides a moderate level of lipophilicity, which is often desirable in drug discovery for improving membrane permeability and target engagement. Its use as an intermediate can introduce a defined hydrophobic element into larger molecular architectures, differentiating it from less lipophilic analogs like the non-methoxylated version (LogP = 3.13) or the more lipophilic C8 chain analog [1].

High-Temperature Synthesis and Polymer Use

The compound's high predicted boiling point (461.2 °C) indicates greater thermal stability and lower volatility than its ethyl ester counterpart (417.3 °C). This makes it a more robust building block for reactions requiring elevated temperatures, such as polycondensations, melt-phase syntheses, or the formation of high-performance polymers where volatile by-products or starting material loss must be minimized .

Application
Selection Property
Validation Focus
Amide derivative synthesis via direct coupling
Free carboxylic acid functionality
Direct amidation without ester hydrolysis
Lipophilic scaffold building block
Moderate lipophilicity profile
Chromatographic retention and membrane partitioning assessment
High-temperature synthesis and polymer use
High thermal stability and low volatility
Suitability for polycondensation or melt-phase reactions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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